5-Cyclopropoxy-6-iodo-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-iodo-N-methylnicotinamide is a chemical compound with the molecular formula C10H11IN2O2. It contains 26 atoms, including 11 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 iodine atom
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-6-iodo-N-methylnicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The cyclopropoxy and iodo groups are introduced through specific reactions, often involving halogenation and etherification. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
5-Cyclopropoxy-6-iodo-N-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-iodo-N-methylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-iodo-N-methylnicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-6-iodo-N-methylnicotinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-6-chloro-N-methylnicotinamide: Similar structure but with a chlorine atom instead of iodine.
5-Cyclopropoxy-6-bromo-N-methylnicotinamide: Similar structure but with a bromine atom instead of iodine.
5-Cyclopropoxy-6-fluoro-N-methylnicotinamide: Similar structure but with a fluorine atom instead of iodine
Eigenschaften
Molekularformel |
C10H11IN2O2 |
---|---|
Molekulargewicht |
318.11 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-iodo-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11IN2O2/c1-12-10(14)6-4-8(9(11)13-5-6)15-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,14) |
InChI-Schlüssel |
WANMBTQBPJWRGA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(N=C1)I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.